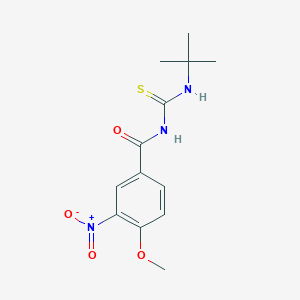
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butylcarbamothioyl group attached to a benzamide core, which also contains a methoxy and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with tert-butyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioyl linkage. The reaction is usually conducted under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as copper(II) triflate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: tert-butylamine and 4-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Pharmacology: The compound is studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the proliferation of protozoan parasites by interfering with their metabolic pathways. It targets enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylcarbamothioyl) benzamide: Similar structure but with a cyclohexyl group instead of a tert-butyl group.
4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide: Contains a bromo group and a nitrophenyl group instead of a methoxy group.
Uniqueness
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. The combination of the methoxy and nitro groups also contributes to its distinct electronic properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-13(2,3)15-12(21)14-11(17)8-5-6-10(20-4)9(7-8)16(18)19/h5-7H,1-4H3,(H2,14,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDVJGJANAOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
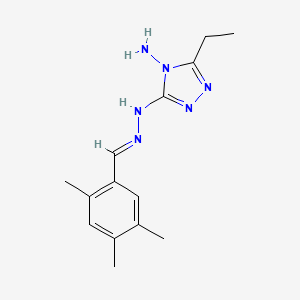
![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5785999.png)
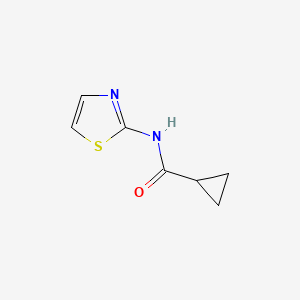
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
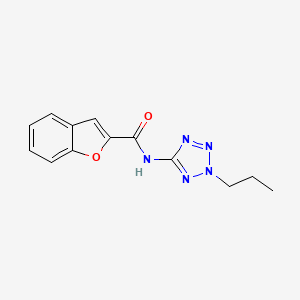
![1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol](/img/structure/B5786039.png)
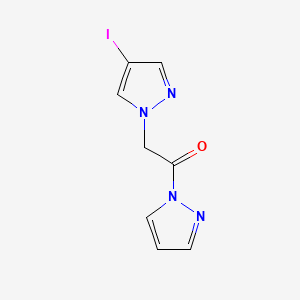
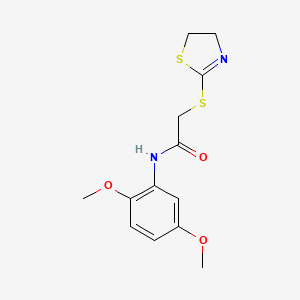
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![3-[2-(4-METHOXYPHENYL)ETHYL]-1-PHENYLTHIOUREA](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-TETRAMETHYL-2-[(PIPERIDINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B5786094.png)
